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Compound of Interest

1-Methoxypropan-2-yl
Compound Name:
methanesulfonate

Cat. No. B1361071

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available mass spectrometry and
nuclear magnetic resonance (NMR) data for 1-Methoxypropan-2-yl methanesulfonate. Due
to the limited availability of public experimental spectral data for this specific compound, this
guide presents predicted mass spectrometry data, alongside experimental data for its
precursor, 1-methoxy-2-propanol, for contextual reference. Furthermore, it outlines generalized
experimental protocols for the characterization of small organic molecules by NMR and mass
spectrometry, and a specific protocol for the synthesis of the title compound.

Data Presentation

The following tables summarize the available mass spectrometry data for 1-Methoxypropan-2-
yl methanesulfonate and the experimental spectral data for its precursor, 1-methoxy-2-
propanol.

Table 1: Predicted Mass Spectrometry Data for 1-Methoxypropan-2-yl methanesulfonate
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Adduct Predicted m/z
[M+H]* 169.0529
[M+Na]* 191.0348
[M+K]* 207.0088

+ 4 .
[M+NHa]* 186.0794

Data sourced from computational predictions.

Table 2: Experimental *H NMR Data for 1-Methoxy-2-propanol

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

3.95 m 1H CH

3.42 dd 1H CH2

3.35 S 3H OCHs

3.28 dd 1H CH2

1.15 d 3H CHs

Solvent: CDCIls. Frequencies and coupling constants are instrument-dependent.

Table 3: Experimental 3C NMR Data for 1-Methoxy-2-propanol

Chemical Shift (ppm) Assighment
75.9 CH

68.2 CH2

59.1 OCHs

18.6 CHs
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Solvent: CDCls.

Table 4: Experimental Mass Spectrometry Data for 1-Methoxy-2-propanol

mlz Relative Intensity (%) Assignment
90 15 M]*

75 100 [M-CHs]*

59 80 [M-OCHs]*
45 65 [CH3OCH2]*

lonization method: Electron lonization (El).

Experimental Protocols
Synthesis of 1-Methoxypropan-2-yl methanesulfonate

This protocol describes the synthesis of 1-Methoxypropan-2-yl methanesulfonate from 1-
methoxy-2-propanol and methanesulfonyl chloride.

Materials:

e 1-methoxy-2-propanol

o Methanesulfonyl chloride

o Triethylamine (or other suitable base)

» Dichloromethane (or other suitable aprotic solvent)
e Anhydrous magnesium sulfate

 Stir plate and magnetic stir bar

» Round bottom flask

o Addition funnel
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e Ice bath
o Standard glassware for workup and purification
Procedure:

o To a solution of 1-methoxy-2-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous
dichloromethane at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.1 eq)
dropwise via an addition funnel.

e Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room
temperature.

» Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, quench the reaction with the addition of a saturated aqueous solution of
sodium bicarbonate.

o Separate the organic layer, and extract the aqueous layer with dichloromethane.
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

» Purify the crude product by flash column chromatography on silica gel to afford the pure 1-
Methoxypropan-2-yl methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for the acquisition of *H and 3C NMR spectra for a
small organic molecule.

Instrumentation:
 NMR Spectrometer (e.g., Bruker, Jeol) with a standard probe.

Sample Preparation:
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» Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds, D20) in an NMR tube.

o Ensure the sample is fully dissolved; vortex or gently warm if necessary.

H NMR Acquisition Parameters:

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

e Solvent: Specify the deuterated solvent used.

o Temperature: Typically room temperature (e.g., 298 K).

e Number of Scans: 16-64 scans, depending on sample concentration.

o Relaxation Delay: 1-5 seconds.

e Acquisition Time: 2-4 seconds.

» Spectral Width: A range covering the expected proton chemical shifts (e.g., -2 to 12 ppm).

13C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker
instruments).

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: A range covering the expected carbon chemical shifts (e.g., -10 to 220 ppm).

Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase correct the spectrum.

» Calibrate the chemical shift scale using the residual solvent peak as a reference.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Integrate the peaks in the *H NMR spectrum.

e Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry

This protocol provides a general procedure for the analysis of a small organic molecule by
mass spectrometry.

Instrumentation:
e Mass Spectrometer (e.g., LC-MS, GC-MS, or direct infusion).
Sample Preparation:

e For LC-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent
(e.g., methanol, acetonitrile).

e For GC-MS, prepare a dilute solution in a volatile solvent (e.g., dichloromethane, ethyl
acetate).

» For direct infusion, prepare a dilute solution in a solvent compatible with the ionization
source.

LC-MS Parameters (Electrospray lonization - ESI):

lonization Mode: Positive and/or negative ion mode.

o Capillary Voltage: Typically 3-5 kV.

o Nebulizer Gas Pressure: Instrument-dependent.

e Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

e Mass Range: A range appropriate for the expected molecular weight of the analyte and its
adducts.

GC-MS Parameters (Electron lonization - El):
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« lonization Energy: Typically 70 eV.
e GC Column: A column suitable for the analyte's polarity and volatility.

» Temperature Program: An oven temperature gradient to ensure separation of components
and elution of the analyte.

o Mass Range: A range to detect the molecular ion and expected fragment ions.
Data Analysis:

« ldentify the molecular ion peak ([M]*, [M+H]*, [M+Na]*, etc.).

e Analyze the fragmentation pattern to gain structural information.

o Compare the observed m/z values with the theoretical values for the expected molecular
formula.

Visualization

The following diagram illustrates the synthetic pathway for 1-Methoxypropan-2-yl
methanesulfonate.
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Reactants
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1-Methoxy-2-propanol
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« To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Analysis
of 1-Methoxypropan-2-yl Methanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136107 1#nmr-and-mass-spectrometry-data-for-1-
methoxypropan-2-yl-methanesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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